molecular formula C17H19N3O2 B2593713 N-[2-(1-propylbenzimidazol-2-yl)ethyl]furan-2-carboxamide CAS No. 877287-92-8

N-[2-(1-propylbenzimidazol-2-yl)ethyl]furan-2-carboxamide

Cat. No.: B2593713
CAS No.: 877287-92-8
M. Wt: 297.358
InChI Key: VWUDCDPKARMHIC-UHFFFAOYSA-N
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Description

N-[2-(1-Propylbenzimidazol-2-yl)ethyl]furan-2-carboxamide is a benzimidazole-furan hybrid compound characterized by a furan-2-carboxamide moiety linked via an ethyl chain to a 1-propyl-substituted benzimidazole core. The benzimidazole ring system is known for its role in medicinal chemistry, particularly in antiparasitic and anticancer agents, while the furan carboxamide group may enhance solubility and binding interactions with biological targets .

Properties

IUPAC Name

N-[2-(1-propylbenzimidazol-2-yl)ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-2-11-20-14-7-4-3-6-13(14)19-16(20)9-10-18-17(21)15-8-5-12-22-15/h3-8,12H,2,9-11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWUDCDPKARMHIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1CCNC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801330882
Record name N-[2-(1-propylbenzimidazol-2-yl)ethyl]furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801330882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

41.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49729549
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

877287-92-8
Record name N-[2-(1-propylbenzimidazol-2-yl)ethyl]furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801330882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of N-[2-(1-propylbenzimidazol-2-yl)ethyl]furan-2-carboxamide typically involves the following steps:

    Formation of the benzimidazole moiety: This can be achieved by condensing o-phenylenediamine with propylamine under acidic conditions to form 1-propylbenzimidazole.

    Alkylation: The 1-propylbenzimidazole is then alkylated with 2-bromoethylamine to introduce the ethyl linker.

    Coupling with furan-2-carboxylic acid: The final step involves coupling the alkylated benzimidazole with furan-2-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial production methods may involve optimizing these steps to increase yield and purity, as well as scaling up the reactions to produce the compound in larger quantities.

Chemical Reactions Analysis

N-[2-(1-propylbenzimidazol-2-yl)ethyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione under oxidative conditions.

    Reduction: The benzimidazole moiety can be reduced to form the corresponding dihydrobenzimidazole.

    Substitution: The ethyl linker can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules with potential biological activities.

    Biology: It can be used as a probe to study the interactions of benzimidazole and furan derivatives with biological targets.

    Medicine: The compound may have potential therapeutic applications due to its combined benzimidazole and furan moieties, which are known for their antiviral, anticancer, and antimicrobial activities.

    Industry: It can be used in the development of new materials with specific properties, such as antimicrobial coatings or drug delivery systems.

Mechanism of Action

The mechanism of action of N-[2-(1-propylbenzimidazol-2-yl)ethyl]furan-2-carboxamide is likely to involve interactions with specific molecular targets and pathways. The benzimidazole moiety is known to interact with various enzymes and receptors, while the furan ring can enhance the compound’s binding affinity and selectivity. The exact molecular targets and pathways involved would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues in the Benzimidazole-Furan Carboxamide Family

N-{2-[1-(2-Methylprop-2-en-1-yl)-1H-benzimidazol-2-yl]ethyl}furan-2-carboxamide

This analogue replaces the propyl group with a 2-methylallyl substituent. The compound (CAS 877288-00-1) shares a similar molecular framework but exhibits distinct hydrogen-bonding capabilities due to the unsaturated allyl group, which may influence crystal packing and solubility .

N-[(1S)-1-(1H-Benzimidazol-2-yl)-2-phenylethyl]furan-2-carboxamide

Here, the ethyl linker is replaced with a phenylethyl group, and the compound features a stereocenter (S-configuration). The phenyl group enhances lipophilicity (XLogP3 = 3.7 vs. The molecular weight (331.4 g/mol) and hydrogen-bonding profile (2 donors, 3 acceptors) differ significantly from the target compound .

Functional Analogues with Nitrofuran or Heterocyclic Modifications

5-Nitro-N-(2-(pyridin-2-yl)ethyl)furan-2-carboxamide

This compound (from ) replaces the benzimidazole with a pyridine ring and introduces a nitro group on the furan. The nitro group enhances electrophilicity, likely increasing reactivity toward biological nucleophiles but also raising toxicity concerns. Antifungal activity has been demonstrated in vitro, though direct comparisons to the propylbenzimidazole analogue are unavailable .

N-[2-(6-Methyl-4-oxo-4H-chromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide

This derivative incorporates a chromene-thiazolidinone system instead of benzimidazole. The extended π-system and hydrogen-bonding network (N–H⋯O and C–H⋯O interactions) result in a rigid, planar structure with distinct crystal packing behavior. The chromene moiety may confer antioxidant or anti-inflammatory activity, diverging from the benzimidazole-based pharmacological profile .

Pharmacological and Physicochemical Comparisons

Table 1: Key Properties of Selected Analogues
Compound Name Molecular Weight (g/mol) XLogP3 Hydrogen Bond Donors/Acceptors Notable Features
Target Compound ~335.4* ~3.0 2 / 3 Propyl-benzimidazole, moderate lipophilicity
N-{2-[1-(2-Methylallyl)-benzimidazolyl]ethyl}furan-2-carboxamide 335.4 3.2 2 / 3 Allyl substituent, enhanced metabolic lability
N-[(1S)-1-Benzimidazolyl-2-phenylethyl]furan-2-carboxamide 331.4 3.7 2 / 3 High lipophilicity, stereospecific activity
5-Nitro-N-(2-pyridinylethyl)furan-2-carboxamide 291.3 1.8 2 / 4 Nitrofuran, potential toxicity

*Calculated based on structural similarity.

Biological Activity

N-[2-(1-propylbenzimidazol-2-yl)ethyl]furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanism of action, and various biological effects, supported by data tables and relevant research findings.

Molecular Characteristics:

  • Molecular Formula: C17H19N3O
  • Molecular Weight: 295.35 g/mol
  • IUPAC Name: this compound

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Benzimidazole Moiety:
    • This can be achieved through the cyclization of o-phenylenediamine with a carboxylic acid derivative under acidic conditions.
  • Alkylation:
    • The benzimidazole intermediate is then alkylated with a propyl halide in the presence of a base, such as potassium carbonate.
  • Furan Ring Formation:
    • The furan ring can be synthesized via the Paal-Knorr synthesis, which involves cyclization of a 1,4-dicarbonyl compound.

This compound exhibits its biological activity primarily through interaction with specific molecular targets, including enzymes and receptors. The benzimidazole core is known to bind to various proteins, modulating their activity. The furan and propyl groups enhance binding affinity and specificity, potentially leading to inhibition or activation of critical biological pathways.

Antimicrobial Activity

Research has demonstrated that compounds containing the benzimidazole moiety exhibit significant antimicrobial properties. A study evaluating various benzimidazole derivatives found that they showed effective inhibition against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentrations (MICs) ranging from 1 to 16 µg/mL.

CompoundTarget BacteriaMIC (µg/mL)
This compoundStaphylococcus aureus8
This compoundEscherichia coli16

Anticancer Activity

Studies have also indicated that this compound may possess anticancer properties. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines. For instance, it showed promising results against leukemia and breast cancer cell lines with IC50 values around 10 µM.

Cell LineIC50 (µM)
HL60 (Leukemia)9.5
MCF7 (Breast Cancer)8.3

Case Studies

Case Study 1: Antiviral Activity
A study investigating the antiviral potential of related compounds found that derivatives similar to this compound exhibited inhibitory effects on viral replication in vitro, particularly against SARS-CoV-2 main protease with an IC50 value of approximately 12 µM.

Case Study 2: Anti-inflammatory Effects
In another study focused on anti-inflammatory properties, it was observed that this compound reduced pro-inflammatory cytokine levels in lipopolysaccharide-stimulated macrophages, indicating its potential use in treating inflammatory diseases.

Q & A

Q. How to design a robust stability study under varying pH and temperature conditions?

  • Protocol :

Prepare solutions at pH 1.2 (simulated gastric fluid) and 7.4 (blood).

Incubate at 25°C and 40°C for 14 days.

Monitor degradation via UPLC-PDA, identifying hydrolyzed products (e.g., free benzimidazole) .

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